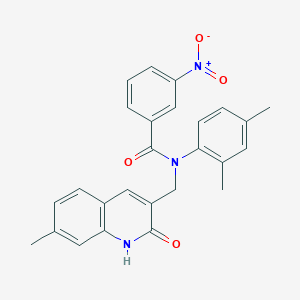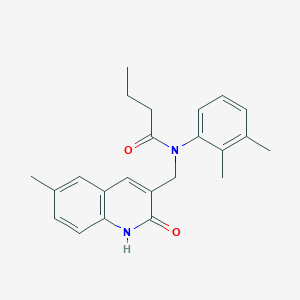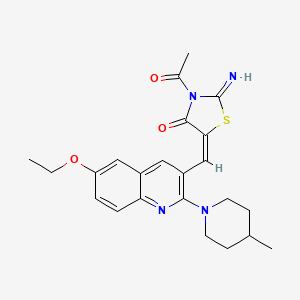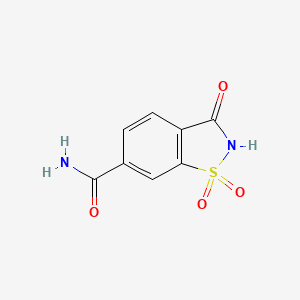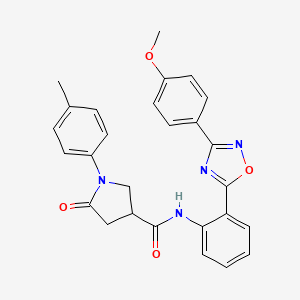![molecular formula C16H24N2O5S B7703241 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide, also known as AZD-3965, is a novel inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the plasma membrane of cells. The inhibition of MCT1 has been shown to have therapeutic potential in cancer, as it can disrupt the Warburg effect, a metabolic process that is often observed in cancer cells.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide is based on the inhibition of MCT1. MCT1 is highly expressed in cancer cells, where it plays a key role in the Warburg effect. By inhibiting MCT1, this compound disrupts the ability of cancer cells to use lactate as an energy source, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include a reduction in lactate transport, a decrease in tumor growth and metastasis, and an enhancement of the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide is its specificity for MCT1, which makes it a useful tool for studying the role of MCT1 in cancer. However, one limitation is that it may not be effective in all types of cancer, as the Warburg effect is not observed in all cancer cells.
Future Directions
There are a number of future directions for research on 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide. One direction is to investigate its potential as a therapeutic agent in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on other metabolic pathways in cancer cells. Finally, there is a need to develop new inhibitors of MCT1 that may be more effective or have fewer side effects than this compound.
Synthesis Methods
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide has been described in the literature. Briefly, the compound is prepared by reacting 4-bromo-N-(butan-2-yl)benzene-1-sulfonamide with 2-oxoethylazepane in the presence of a palladium catalyst.
Scientific Research Applications
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport in cancer cells, leading to a reduction in tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-butan-2-yl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-13(2)17-24(20,21)15-6-4-14(5-7-15)23-12-16(19)18-8-10-22-11-9-18/h4-7,13,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNXTAEMZKTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

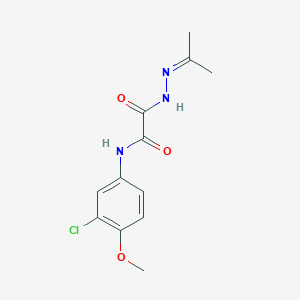
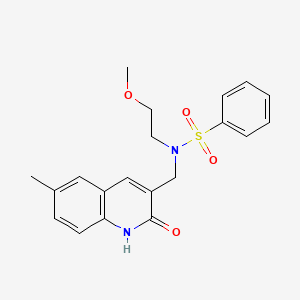
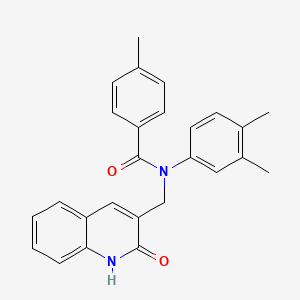
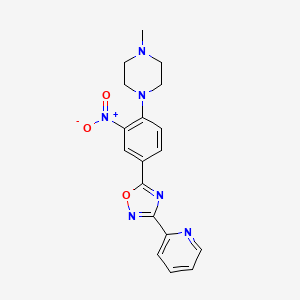
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)

